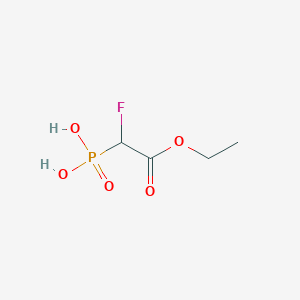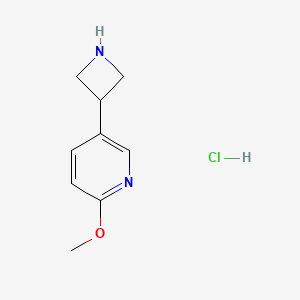
(2-Ethoxy-1-fluoro-2-oxoethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethoxy-1-fluoro-2-oxoethyl)phosphonic acid, also known as acetic acid, 2-fluoro-2-phosphono-, 1-ethyl ester, is a chemical compound with the molecular formula C4H8FO5P and a molecular weight of 186.08 g/mol . This compound is characterized by the presence of a phosphonic acid group, a fluorine atom, and an ethoxy group attached to an oxoethyl backbone. It is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
The synthesis of (2-Ethoxy-1-fluoro-2-oxoethyl)phosphonic acid typically involves the reaction of ethyl fluoroacetate with phosphorous acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.
Analyse Chemischer Reaktionen
(2-Ethoxy-1-fluoro-2-oxoethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyethyl phosphonic acid derivatives. Reducing agents such as sodium borohydride are commonly used.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents. For example, nucleophilic substitution reactions with halide ions can replace the fluorine atom with chlorine or bromine.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding phosphonic acid and ethanol. This reaction is typically carried out under acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(2-Ethoxy-1-fluoro-2-oxoethyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic and inorganic compounds. Its unique structure makes it a valuable intermediate in the preparation of fluorinated phosphonic acids and esters.
Biology: The compound is used in biochemical studies to investigate the role of phosphonic acids in biological systems. It serves as a model compound for studying enzyme-substrate interactions and metabolic pathways involving phosphonic acids.
Medicine: Research has explored the potential use of this compound derivatives as pharmaceutical agents. These derivatives exhibit antimicrobial, antiviral, and anticancer properties, making them promising candidates for drug development.
Industry: The compound is used in the production of specialty chemicals, including flame retardants, plasticizers, and surfactants.
Wirkmechanismus
The mechanism of action of (2-Ethoxy-1-fluoro-2-oxoethyl)phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction disrupts key biochemical processes, leading to the compound’s observed effects.
In biological systems, the compound may inhibit enzymes involved in phosphate metabolism, affecting cellular energy production and signaling pathways. The fluorine atom enhances the compound’s stability and bioavailability, allowing it to effectively reach its molecular targets .
Vergleich Mit ähnlichen Verbindungen
(2-Ethoxy-1-fluoro-2-oxoethyl)phosphonic acid can be compared with other similar compounds, such as:
(2-Chloro-1-fluoro-2-oxoethyl)phosphonic acid: This compound has a chlorine atom instead of an ethoxy group. It exhibits different reactivity and biological activity due to the presence of the chlorine atom.
(2-Ethoxy-1-chloro-2-oxoethyl)phosphonic acid: This compound has a chlorine atom instead of a fluorine atom. The substitution of fluorine with chlorine affects the compound’s chemical properties and reactivity.
(2-Ethoxy-1-fluoro-2-hydroxyethyl)phosphonic acid: This compound has a hydroxyl group instead of an oxo group.
The unique combination of the ethoxy, fluorine, and phosphonic acid groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C4H8FO5P |
|---|---|
Molekulargewicht |
186.08 g/mol |
IUPAC-Name |
(2-ethoxy-1-fluoro-2-oxoethyl)phosphonic acid |
InChI |
InChI=1S/C4H8FO5P/c1-2-10-4(6)3(5)11(7,8)9/h3H,2H2,1H3,(H2,7,8,9) |
InChI-Schlüssel |
WKUDTMNZLFHVLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(F)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[(cis-4-Phenylcyclohexyl)oxy]methyl]-3-pyridyl]methanesulfonamide](/img/structure/B13699841.png)



![[3-(2,6-Dichlorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13699862.png)



![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)




